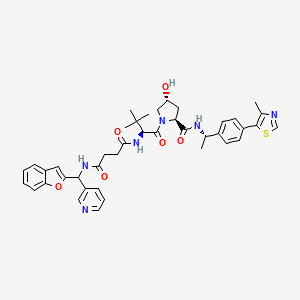

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine

描述

属性

分子式 |

C41H46N6O6S |

|---|---|

分子量 |

750.9 g/mol |

IUPAC 名称 |

N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]butanediamide |

InChI |

InChI=1S/C41H46N6O6S/c1-24(26-12-14-27(15-13-26)37-25(2)43-23-54-37)44-39(51)31-20-30(48)22-47(31)40(52)38(41(3,4)5)46-35(50)17-16-34(49)45-36(29-10-8-18-42-21-29)33-19-28-9-6-7-11-32(28)53-33/h6-15,18-19,21,23-24,30-31,36,38,48H,16-17,20,22H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t24-,30+,31-,36?,38+/m0/s1 |

InChI 键 |

NQNKFJCCIWJMPC-LVNYTEOHSA-N |

手性 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)NC(C4=CN=CC=C4)C5=CC6=CC=CC=C6O5)O |

规范 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)NC(C4=CN=CC=C4)C5=CC6=CC=CC=C6O5)O |

产品来源 |

United States |

Foundational & Exploratory

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Dual-Function PROTAC for Smad3 Degradation and HIF-α Stabilization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel bifunctional proteolysis targeting chimera (PROTAC). This molecule is engineered to simultaneously induce the degradation of Smad3, a key transducer of TGF-β signaling, and promote the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α), a master regulator of the cellular response to low oxygen. This dual activity presents a unique therapeutic potential in diseases where both pathways are dysregulated, such as in certain cancers and fibrotic conditions. This technical guide provides a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathways associated with this compound.

Mechanism of Action

This compound functions as a molecular bridge, bringing together the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the target protein, Smad3. The (S,R,S)-AHPC moiety serves as the VHL ligand, while the benzofuranylmethyl-pyridine portion is designed to bind to Smad3. This proximity facilitates the VHL-mediated polyubiquitination of Smad3, marking it for degradation by the 26S proteasome.

Concurrently, by occupying the substrate recognition site of VHL, the PROTAC competitively inhibits the binding of hydroxylated HIF-α subunits. Under normoxic conditions, HIF-α is continuously hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted by VHL for degradation. By blocking this interaction, this compound leads to the accumulation and stabilization of HIF-α, thereby activating downstream hypoxic response pathways.

Signaling Pathways

The dual functionality of this PROTAC impacts two critical signaling cascades: the TGF-β/Smad pathway and the VHL/HIF-α pathway.

TGF-β/Smad3 Signaling Pathway and its Inhibition

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix production.[1][2] Upon ligand binding, TGF-β receptors phosphorylate and activate Smad2 and Smad3.[1][2] Activated Smad3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[1][3] Dysregulation of this pathway is implicated in fibrosis and cancer progression. This compound induces the degradation of Smad3, thereby inhibiting the downstream transcriptional effects of TGF-β signaling.

VHL/HIF-α Signaling Pathway and its Stabilization

Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[4][5] This post-translational modification allows the von Hippel-Lindau (VHL) protein, a component of an E3 ubiquitin ligase complex, to recognize and bind HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] During hypoxia, the lack of oxygen inhibits PHD activity, causing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[4] this compound mimics the hypoxic state by binding to VHL and preventing it from targeting HIF-α for degradation, thus leading to HIF-α stabilization.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound in various cell-based assays.

Table 1: Smad3 Degradation

| Cell Line | Concentration Range | Incubation Time | Outcome | Reference |

| Rat Renal Fibroblasts | 1-125 nM | 48 h | Concentration-dependent degradation of Smad3 protein. | [6] |

| CWR22Rv1 | 0-50 µM | 24 h | Degradation of Smad3 protein levels. | [6] |

| Rv1 | 10, 20, 50 µM | 24 h | Reduction in Smad3 protein levels. | [6] |

Table 2: HIF-α Stabilization

| Cell Line | Concentration Range | Incubation Time | Outcome | Reference |

| Rat Renal Fibroblasts | 1-125 nM | 48 h | Significant upregulation of HIF-2α protein level. | [6] |

Experimental Protocols

The following are representative experimental protocols for assessing the activity of this compound. Specific parameters may require optimization depending on the cell line and experimental setup.

Synthesis of this compound

A detailed, publicly available synthesis protocol for this specific molecule is not available. However, based on the general synthesis of PROTACs utilizing the (S,R,S)-AHPC VHL ligand, a plausible synthetic route would involve the coupling of a benzofuranylmethyl-pyridine derivative, which acts as the Smad3 warhead, to the (S,R,S)-AHPC-C2-amine linker.

General Procedure:

-

Activation of the Warhead: The carboxylic acid group on the benzofuranylmethyl-pyridine derivative is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF).

-

Coupling Reaction: The (S,R,S)-AHPC-C2-amine linker is added to the activated warhead solution, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), and the reaction is stirred at room temperature until completion.

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Western Blot for Smad3 Degradation and HIF-α Stabilization

This protocol allows for the semi-quantitative determination of protein levels in cell lysates.

1. Cell Culture and Treatment:

-

Plate cells (e.g., rat renal fibroblasts, CWR22Rv1) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 or 48 hours).

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Smad3, HIF-1α, HIF-2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

HIF-α Stabilization Luciferase Reporter Assay

This assay provides a quantitative measure of HIF-α transcriptional activity.

1. Cell Culture and Transfection:

-

Plate cells in a multi-well plate suitable for luminescence readings.

-

Co-transfect the cells with a luciferase reporter plasmid containing a hypoxia response element (HRE) upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

2. Compound Treatment:

-

After transfection, treat the cells with various concentrations of this compound or a vehicle control. A known HIF-α stabilizer (e.g., dimethyloxalylglycine - DMOG) can be used as a positive control.

3. Cell Lysis and Luciferase Assay:

-

After the desired incubation period, lyse the cells using the luciferase assay lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

4. Data Analysis:

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Compare the relative luciferase activity of the treated samples to the vehicle control to determine the fold induction of HIF-α transcriptional activity.

Conclusion

This compound is a promising dual-function PROTAC with the potential to modulate two key signaling pathways involved in various pathologies. Its ability to induce the degradation of Smad3 while simultaneously stabilizing HIF-α offers a novel therapeutic strategy. Further research is warranted to fully elucidate its therapeutic potential and to optimize its pharmacological properties for clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the capabilities of this innovative molecule.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. academic.oup.com [academic.oup.com]

- 3. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Dual-Target Activity of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Technical Overview

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine , a novel Proteolysis Targeting Chimera (PROTAC), demonstrates a unique dual-target mechanism of action by concurrently inducing the degradation of Smad3 and promoting the stabilization of Hypoxia-Inducible Factor-2α (HIF-2α). This technical guide provides an in-depth analysis of its activity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a small molecule that binds to Smad3. This ternary complex formation facilitates the polyubiquitination of Smad3, marking it for degradation by the proteasome. Concurrently, by occupying the VHL E3 ligase, the PROTAC prevents the degradation of VHL's natural substrate, HIF-2α, leading to its accumulation and stabilization.

Quantitative Analysis of Dual-Target Activity

The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

In Vitro Activity in Rat Renal Fibroblasts (NRK-49F cells)

| Concentration | Treatment Time | Smad3 Degradation | HIF-2α Stabilization |

| 1 nM | 48 h | Noticeable Degradation | Increased Levels |

| 25 nM | 48 h | Significant Degradation | Significant Increase |

| 125 nM | 48 h | Potent Degradation | Strong Stabilization |

In Vitro Activity in Human Kidney Cells (HK2 cells)

| Concentration | Treatment Time | Smad3 Degradation |

| 1 nM - 125 nM | Not Specified | Dose-dependent reduction |

In Vitro Activity in Human Prostate Cancer Cells (CWR22Rv1 cells)

| Concentration | Treatment Time | Smad3 Degradation |

| 0 µM - 50 µM | 24 h | Dose-dependent degradation |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the characterization of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Rat renal fibroblasts (NRK-49F), human kidney cells (HK2), and human prostate cancer cells (CWR22Rv1) were used.

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Administration: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted to the final concentrations in the cell culture medium for treatment.

Western Blot Analysis

-

Protein Extraction: Following treatment, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies against Smad3, HIF-2α, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Studies

-

Animal Models: Mouse models of renal interstitial fibrosis (unilateral ureteral obstruction - UUO) and chronic renal failure (5/6 subtotal nephrectomy - 5/6Nx) were utilized.

-

Drug Administration: The PROTAC was administered to the animals via a suitable route (e.g., subcutaneous injection).

-

Tissue Analysis: After the treatment period, kidney tissues were harvested for analysis, including Western blotting to assess Smad3 and HIF-2α levels, and histological staining (e.g., Masson's trichrome) to evaluate fibrosis.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes.

Caption: Dual-target mechanism of the PROTAC.

Caption: Workflow for in vitro and in vivo studies.

Conclusion

This compound represents a significant advancement in the development of dual-target therapeutics. Its ability to simultaneously induce the degradation of the pro-fibrotic protein Smad3 and stabilize the protective protein HIF-2α offers a promising strategy for the treatment of complex diseases such as renal fibrosis and certain cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to further investigate and harness the therapeutic potential of this innovative PROTAC molecule.

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Dual-Targeting PROTAC in Renal Fibrosis Research

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine for renal fibrosis. It provides a comprehensive overview of the compound's mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Concept: A Dual-Pronged Attack on Renal Fibrosis

This compound is a Proteolysis Targeting Chimera (PROTAC), a novel class of drugs designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins. This specific PROTAC exhibits a unique dual-targeting mechanism of action.[1][2] It is engineered to simultaneously induce the degradation of Smad3, a key protein in the pro-fibrotic signaling cascade, and stabilize Hypoxia-Inducible Factor-2α (HIF-2α), a protein with known renal protective effects.[1][3][4]

The molecule consists of three key components: a ligand that binds to Smad3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] This tripartite structure allows the PROTAC to act as a bridge, bringing Smad3 into close proximity with the VHL E3 ligase. This proximity triggers the ubiquitination of Smad3, marking it for degradation by the proteasome. By engaging the VHL E3 ligase, the PROTAC also competitively inhibits the degradation of HIF-2α, a natural substrate of VHL, leading to its accumulation and enhanced activity.[1][3][4]

Quantitative Data Summary

The efficacy of this compound has been demonstrated in both in vitro and in vivo models of renal fibrosis. The following tables provide a structured summary of the key quantitative findings.

Table 1: In Vitro Activity in Rat Renal Fibroblasts

| Parameter | Concentration Range | Duration | Outcome |

| Smad3 Protein Degradation | 1-125 nM | 48 hours | Concentration-dependent degradation of Smad3 protein.[1] |

| HIF-2α Protein Upregulation | 1-125 nM | 48 hours | Significant upregulation of HIF-2α protein levels.[1] |

Table 2: In Vivo Efficacy in Mouse Models of Renal Fibrosis

| Animal Model | Key Fibrotic Marker | Treatment Effect |

| Unilateral Ureteral Obstruction (UUO) | Smad3 Protein Level | Approximately 40% reduction in obstructed kidneys.[3] |

| Unilateral Ureteral Obstruction (UUO) | HIF-2α Protein Level | Approximately 2-fold increase in obstructed kidneys.[3] |

| 5/6 Subtotal Nephrectomy (5/6Nx) | Smad3 Protein Level | Significant downregulation in remnant kidneys.[3] |

| 5/6 Subtotal Nephrectomy (5/6Nx) | HIF-2α Protein Level | Approximately 2-fold increase in remnant kidneys.[3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Analysis of Protein Levels

-

Cell Culture: Rat renal fibroblasts are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-125 nM) for a specified duration (e.g., 48 hours).

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.

-

Western Blotting:

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.

-

The membrane is incubated with primary antibodies against Smad3, HIF-2α, and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry analysis is performed to quantify protein levels relative to the loading control.

-

In Vivo Models of Renal Fibrosis

-

Unilateral Ureteral Obstruction (UUO) Model:

-

Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter.

-

The left ureter is ligated at two points.

-

The incision is closed, and the animals are allowed to recover.

-

This compound or a vehicle control is administered daily.

-

After a predetermined period (e.g., 7-14 days), the mice are euthanized, and the obstructed and contralateral kidneys are harvested for analysis.

-

-

5/6 Subtotal Nephrectomy (5/6Nx) Model:

-

This is a two-step surgical procedure. First, two-thirds of the left kidney is surgically removed.

-

One week later, a second surgery is performed to remove the entire right kidney.

-

Post-surgery, the animals are treated with the PROTAC or a vehicle control.

-

Kidney function is monitored throughout the study (e.g., by measuring serum creatinine and blood urea nitrogen).

-

At the end of the study, the remnant kidneys are collected for histological and molecular analysis.

-

Histological and Immunohistochemical Analysis

-

Tissue Processing: Harvested kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Staining: 4-5 μm sections are cut and stained with Masson's trichrome or Picrosirius Red to assess the extent of collagen deposition and fibrosis.

-

Immunohistochemistry:

-

Sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a citrate buffer.

-

Sections are incubated with primary antibodies against markers of fibrosis such as α-smooth muscle actin (α-SMA), fibronectin, and collagen I.

-

A suitable secondary antibody and detection system are used to visualize the staining.

-

The stained area is quantified using image analysis software.

-

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the experimental workflows.

Caption: Mechanism of this compound.

Caption: Key experimental workflows for evaluating the PROTAC.

References

- 1. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New strategy for renal fibrosis: Targeting Smad3 proteins for ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine for Prostate Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel synthetic molecule with significant potential in the field of prostate cancer research. Identified as a dual-target Proteolysis Targeting Chimera (PROTAC), this compound leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. Its primary mechanism of action involves the degradation of Smad3, a key signaling protein, which in turn leads to the downregulation of the Androgen Receptor (AR) signaling pathway, a critical driver of prostate cancer progression. Additionally, it has been noted to stabilize Hypoxia-Inducible Factor-alpha (HIF-α), another protein of interest in cancer biology. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its potential applications in preclinical prostate cancer studies.

Introduction

Prostate cancer remains a significant global health challenge, with a substantial number of cases progressing to castration-resistant prostate cancer (CRPC), a stage where the disease no longer responds to androgen deprivation therapy. The Androgen Receptor (AR) signaling axis is a key driver of prostate cancer growth and survival, even in the CRPC stage. Therefore, novel therapeutic strategies aimed at effectively targeting the AR pathway are of paramount importance.

This compound emerges as a promising tool in this context. It is a PROTAC, a class of molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This particular compound functions as a dual-target PROTAC, primarily facilitating the ubiquitination and degradation of Smad3, while also enhancing the protein levels of HIF-α.[2][3][4]

Mechanism of Action

This compound's primary anticancer activity in prostate cancer models stems from its ability to induce the degradation of Smad3. Smad3 has been identified as a crucial co-regulator of the Androgen Receptor. Mechanistically, Smad3 binds to an enhancer region within an intron of the AR gene, thereby promoting AR expression.[4][5][6][7] By degrading Smad3, this compound effectively disrupts this transcriptional regulation, leading to a downstream reduction in the levels of both full-length AR and its splice variants, such as AR-V7, which are often implicated in drug resistance.[5]

The degradation of AR and its variants subsequently leads to the downregulation of AR target genes, which are essential for the proliferation and survival of prostate cancer cells. This dual action of targeting both Smad3 and, consequently, the AR pathway makes this compound a molecule of significant interest for overcoming resistance to conventional anti-androgen therapies.

The second reported activity of this PROTAC is the stabilization of HIF-α.[2][3][4] While the role of HIF-α in prostate cancer is complex and can be context-dependent, its stabilization is a known consequence of inhibiting the von Hippel-Lindau (VHL) E3 ligase, which is often recruited by PROTACs.[8] The specific implications of HIF-α stabilization by this compound in the context of its anti-prostate cancer activity require further investigation.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

In Vitro Efficacy in Prostate Cancer Cell Lines

Studies have demonstrated the activity of this compound in prostate cancer cell lines, specifically in CWR22Rv1 and Rv1 cells.[5]

Data Summary

| Cell Line | Concentration Range | Treatment Duration | Observed Effects | Citation(s) |

| CWR22Rv1 | 0-50 µM | 24 hours | - Degradation of Smad3 protein levels- Downregulation of the Androgen Receptor (AR) pathway | [5] |

| Rv1 | 10, 20, 50 µM | 24 hours | - Reduction in Smad3 protein levels- Concomitant reduction in AR, AR-V7, and AR target levels | [5] |

Note: Specific quantitative data such as DC50 (concentration for 50% degradation) or IC50 (half-maximal inhibitory concentration) values are not currently available in the public domain.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and in vitro use of this compound are not extensively published. However, based on standard laboratory practices for similar compounds, the following general methodologies can be inferred.

General Cell Culture and Treatment

-

Cell Lines: CWR22Rv1 and Rv1 prostate cancer cell lines are appropriate models.

-

Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. Serial dilutions can then be made in the cell culture medium to achieve the desired final concentrations.

-

Treatment: Cells should be seeded at an appropriate density and allowed to adhere overnight. The medium is then replaced with fresh medium containing the compound or vehicle control (e.g., DMSO) at the indicated concentrations for the specified duration (e.g., 24 hours).

Western Blotting for Protein Degradation

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Smad3, AR, AR-V7, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: General workflow for in vitro protein degradation analysis.

In Vivo Studies

As of the latest available information, in vivo efficacy studies of this compound in prostate cancer xenograft models have not been published in the peer-reviewed literature. Such studies would be a critical next step to evaluate the therapeutic potential of this compound.

Future Directions and Considerations

This compound represents a valuable research tool for investigating the role of the Smad3-AR axis in prostate cancer. Future research should focus on:

-

Quantitative Analysis: Determining the DC50 and IC50 values in various prostate cancer cell lines to better understand its potency and efficacy.

-

In Vivo Efficacy: Evaluating the anti-tumor activity, pharmacokinetics, and pharmacodynamics of the compound in preclinical xenograft or patient-derived xenograft (PDX) models of prostate cancer.

-

Mechanism of HIF-α Stabilization: Elucidating the specific consequences of HIF-α stabilization by this compound in prostate cancer cells and its potential impact on the tumor microenvironment.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to Smad3 degradation.

Conclusion

This compound is a novel PROTAC with a clear mechanism of action involving the degradation of Smad3 and subsequent downregulation of the Androgen Receptor pathway in prostate cancer cells. The available in vitro data supports its potential as a valuable tool for preclinical research. Further studies are warranted to fully characterize its therapeutic potential for the treatment of prostate cancer, particularly in the context of castration-resistant disease.

Disclaimer: The information provided in this document is based on publicly available data and is intended for research and informational purposes only. The synthesis and use of this compound should be conducted by qualified professionals in a laboratory setting.

References

- 1. This compound | Smad3/HIF-α双靶点PROTAC | MCE [medchemexpress.cn]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pnas.org [pnas.org]

- 4. academic.oup.com [academic.oup.com]

- 5. SMAD3 promotes expression and activity of the androgen receptor in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMAD3 promotes expression and activity of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting HIF-1 for prostate cancer: a synthesis of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Dual-Targeting PROTAC for Smad3 Degradation and HIF-α Stabilization

CAS Number: 2347517-69-3

Introduction

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel Proteolysis Targeting Chimera (PROTAC) designed to simultaneously induce the degradation of Smad3 and promote the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α). This dual-functionality positions it as a promising therapeutic candidate for a range of diseases, including renal fibrosis, certain cancers such as prostate cancer, and renal anemia. This technical guide provides a comprehensive overview of its mechanism of action, biological activity, and the experimental protocols used for its characterization.

Core Concepts: PROTAC Technology

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Mechanism of Action of this compound

This PROTAC exhibits a unique dual mechanism of action:

-

Smad3 Degradation: The benzofuranylmethyl-pyridine moiety of the molecule binds to the Smad3 protein. The (S,R,S)-AHPC component serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The linker brings Smad3 and VHL together, forming a ternary complex. This proximity allows for the VHL-mediated polyubiquitination of Smad3, leading to its subsequent degradation by the proteasome.

-

HIF-α Stabilization: The von Hippel-Lindau protein is the natural E3 ligase for the alpha subunits of Hypoxia-Inducible Factor (HIF-1α and HIF-2α). Under normal oxygen conditions (normoxia), VHL binds to hydroxylated HIF-α, leading to its ubiquitination and degradation. By occupying the binding site of VHL, the this compound PROTAC competitively inhibits the binding of VHL to HIF-α. This prevents the degradation of HIF-α, leading to its accumulation and stabilization, thereby activating downstream hypoxia signaling pathways.

This dual action is particularly relevant in the context of renal disease, where Smad3 is a key mediator of fibrosis, and HIF-α stabilization has been shown to have protective effects.

Caption: Dual mechanism of action of the PROTAC.

Quantitative Data

The biological activity of this compound has been characterized in various cell lines. The following tables summarize the key quantitative data.

| Cell Line | Target Protein | Effect | Concentration Range | Incubation Time |

| Rat Renal Fibroblasts | Smad3 | Concentration-dependent degradation | 1-125 nM | 48 hours |

| Rat Renal Fibroblasts | HIF-2α | Significant upregulation of protein levels | 1-125 nM | 48 hours |

| CWR22Rv1 (Prostate Cancer) | Smad3 | Protein degradation | 0-50 µM | 24 hours |

| CWR22Rv1 (Prostate Cancer) | Androgen Receptor (AR) Pathway | Downregulation | 0-50 µM | 24 hours |

| Rv1 (Prostate Cancer) | Smad3 | Reduction in protein levels | 10, 20, 50 µM | 24 hours |

| Rv1 (Prostate Cancer) | AR, AR-V7 | Reduction in protein levels | 10, 20, 50 µM | 24 hours |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for Smad3 Degradation and HIF-α Stabilization

This protocol is used to determine the levels of Smad3 and HIF-α proteins in cells treated with the PROTAC.

1. Cell Culture and Treatment:

-

Culture rat renal fibroblasts or CWR22Rv1 cells in appropriate media and conditions until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 1 nM to 50 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

2. Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Smad3, HIF-1α, HIF-2α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest's band intensity to the loading control.

-

Compare the protein levels in treated samples to the vehicle control.

Caption: Workflow for Western Blot analysis.

Conclusion

This compound is a potent dual-target PROTAC with significant potential for therapeutic applications in fibrosis and oncology. Its ability to simultaneously degrade the pro-fibrotic protein Smad3 while stabilizing the protective HIF-α protein offers a multi-faceted approach to disease treatment. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the capabilities of this promising molecule. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its efficacy and safety in preclinical and clinical settings.

Technical Guide: (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine, a Dual-Targeting PROTAC for Smad3 Degradation and HIF-α Stabilization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Smad3 and the concurrent stabilization of Hypoxia-Inducible Factor-alpha (HIF-α). This technical whitepaper provides a comprehensive overview of this molecule, including its alternative nomenclature, mechanism of action, and relevant experimental data. Detailed experimental protocols, derived from seminal studies on functionally analogous Smad3/HIF-α dual-target PROTACs, are presented to guide future research and development. This document aims to serve as a critical resource for researchers in fibrosis, nephrology, and oncology.

Introduction and Nomenclature

This compound is a complex heterobifunctional molecule. Due to its specific biological activity, it is often referred to by a more functional title:

-

Smad3/HIF-α Dual Target PROTAC

The core components of its chemical name suggest its structure:

-

(S,R,S)-AHPC: This moiety is indicative of the von Hippel-Lindau (VHL) E3 ligase ligand, based on the structure of similar published PROTACs.

-

C2-amide: Refers to a two-carbon linker with an amide group.

-

benzofuranylmethyl-pyridine: This portion of the molecule constitutes the ligand that targets the Smad3 protein.

Chemical Identifiers:

Mechanism of Action: A Dual-Pronged Approach

This PROTAC operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade Smad3. Simultaneously, by engaging the VHL E3 ligase, it prevents the degradation of HIF-α, leading to its accumulation and subsequent downstream signaling.

The proposed signaling pathway is as follows:

Caption: Dual mechanism of the PROTAC.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and a functionally analogous Smad3/HIF-α dual-target PROTAC.

| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |

| Rat Renal Fibroblasts | This compound | 1-125 nM | 48 h | Concentration-dependent degradation of Smad3 protein; significant upregulation of HIF-2α protein. | Vendor Data |

| CWR22Rv1 (Prostate Cancer) | This compound | 0-50 µM | 24 h | Degradation of Smad3 protein levels; downregulation of the androgen receptor (AR) pathway. | Vendor Data |

Table 1: In Vitro Activity of this compound

| Cell Line | Treatment | Concentration | Outcome |

| HK2 (Human Kidney) | Smad3/HIF-α PROTAC | 25 nM | Significant, dose-dependent reduction in Smad3 protein levels with no accumulation of HIF-1α. |

| NRK-49F (Rat Kidney Fibroblast) | Smad3/HIF-α PROTAC | 25 nM | Significant, dose-dependent reduction in Smad3 protein levels and elevation of HIF-2α protein levels. |

Table 2: In Vitro Activity of a Functionally Analogous Smad3/HIF-α PROTAC

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to the study of Smad3/HIF-α dual-target PROTACs. These are based on established research in the field and should be adapted and validated for specific experimental conditions.

In Vitro Ubiquitination Assay

This assay confirms the PROTAC's ability to induce the ubiquitination of the target protein.

Caption: Workflow for in vitro ubiquitination.

Methodology:

-

Cell Lysate Preparation: Use ACHN cells, which have high endogenous levels of VHL. Lyse cells in a non-denaturing buffer.

-

Reaction Mixture: In a microfuge tube, combine cell lysate, recombinant Smad3 protein, the PROTAC of interest, ATP, recombinant E1 and E2 ubiquitinating enzymes, and ubiquitin.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Immunoprecipitation: Add anti-Smad3 antibody to the mixture and incubate to capture Smad3 and any bound proteins. Add protein A/G beads to pull down the antibody-protein complexes.

-

Western Blotting: Elute the proteins from the beads and run on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-ubiquitin antibody to detect polyubiquitinated Smad3. A smear at higher molecular weights indicates successful ubiquitination.

Animal Models of Renal Fibrosis

a) Unilateral Ureteral Obstruction (UUO) Model

A widely used model to induce rapid renal fibrosis.

Methodology:

-

Anesthesia: Anesthetize male C57BL/6 mice (6-8 weeks old) via intraperitoneal injection of pentobarbital.

-

Surgical Procedure: Make a midline abdominal incision to expose the left ureter. Ligate the left ureter at two points using 4-0 silk sutures.

-

Dosing: Administer the PROTAC or vehicle control via intraperitoneal injection daily, starting before or after the surgery as per the study design.

-

Termination: Sacrifice the mice at specified time points (e.g., 7 or 14 days) post-surgery.

-

Analysis: Harvest the obstructed kidneys for histological analysis (Masson's trichrome, Sirius Red staining for collagen), immunohistochemistry (for α-SMA, a marker of myofibroblast activation), and Western blotting (for Smad3, HIF-2α, and fibronectin).

b) 5/6 Subtotal Nephrectomy (5/6Nx) Model

This model mimics the progressive nature of chronic kidney disease.

Methodology:

-

First Surgery: Anesthetize the mouse and perform a left flank incision. Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the kidney.

-

Second Surgery: One week later, perform a right flank incision and completely remove the right kidney (nephrectomy).

-

Dosing: Begin PROTAC or vehicle administration after the second surgery.

-

Monitoring: Monitor renal function throughout the study by measuring blood urea nitrogen (BUN) and serum creatinine levels.

-

Termination and Analysis: At the study endpoint (e.g., 8-12 weeks), sacrifice the animals and harvest the remnant kidney for analysis as described for the UUO model.

Conclusion

This compound represents a promising therapeutic candidate with a dual mechanism of action relevant to a range of fibrotic and oncological diseases. Its ability to specifically degrade Smad3 while simultaneously stabilizing the protective HIF-α protein offers a multi-faceted approach to disease modification. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the potential of this and other Smad3/HIF-α dual-targeting PROTACs. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to validate its therapeutic efficacy in preclinical models.

References

A Technical Guide to (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Dual-Targeting PROTAC for Smad3 Degradation and HIF-α Stabilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine, a novel Proteolysis Targeting Chimera (PROTAC). This molecule is of significant interest due to its dual-targeting mechanism: inducing the degradation of Smad3 and stabilizing Hypoxia-Inducible Factor-alpha (HIF-α). This unique mode of action presents potential therapeutic applications in fibrosis, renal anemia, and oncology.[1][2][3]

Discovery and Design

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It consists of three key components:

-

A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase: This portion of the molecule is based on the (S,R,S)-AHPC scaffold, which recruits the VHL E3 ligase complex.

-

A ligand for the target protein, Smad3: A benzofuranylmethyl-pyridine moiety is designed to bind to the Smad3 protein.

-

A C2-amide linker: This linker connects the VHL ligand and the Smad3 ligand, positioning them optimally to form a ternary complex with the E3 ligase and the target protein.

The formation of this ternary complex (VHL - PROTAC - Smad3) facilitates the ubiquitination of Smad3, marking it for degradation by the proteasome. Concurrently, by engaging the VHL E3 ligase, the PROTAC competitively inhibits the VHL-mediated degradation of HIF-α, leading to its stabilization.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on the known synthesis of its constituent parts and general PROTAC assembly strategies. The synthesis would likely involve three main stages:

-

Synthesis of the VHL Ligand Moiety: Preparation of the (S,R,S)-AHPC core structure with a reactive handle for linker attachment.

-

Synthesis of the Smad3 Ligand Moiety: Synthesis of the benzofuranylmethyl-pyridine fragment, also functionalized for linker conjugation.

-

Linker Conjugation and Final Assembly: Coupling of the VHL and Smad3 ligands via the C2-amide linker.

A representative, though not explicitly published, synthetic scheme would likely involve the amide coupling of a carboxylic acid-functionalized linker with an amine-functionalized ligand, or vice versa.

Biological Evaluation

This compound has been evaluated in various in vitro models to characterize its dual-action mechanism. The primary endpoints of these studies are the degradation of Smad3 and the stabilization of HIF-α.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that specific DC₅₀ (concentration for 50% degradation) and EC₅₀ (concentration for 50% maximal effect) values are not currently available in the public domain.

Table 1: Smad3 Degradation Activity

| Cell Line | Concentration Range | Treatment Duration | Observed Effect |

| Rat Renal Fibroblasts | 1-125 nM | 48 hours | Concentration-dependent degradation of Smad3 protein.[1] |

| CWR22Rv1 | 0-50 µM | 24 hours | Degradation of Smad3 protein levels.[1] |

| Rv1 | 10, 20, 50 µM | 24 hours | Reduction in Smad3 protein levels.[1] |

Table 2: HIF-α Stabilization and Downstream Effects

| Cell Line | Concentration Range | Treatment Duration | Observed Effect |

| Rat Renal Fibroblasts | 1-125 nM | 48 hours | Significant upregulation of HIF-2α protein levels.[1] |

| CWR22Rv1 | 0-50 µM | 24 hours | Downregulation of the androgen receptor (AR) pathway.[1] |

| Rv1 | 10, 20, 50 µM | 24 hours | Reduction in the levels of AR and AR-V7.[1] |

Signaling Pathways and Experimental Workflow

The dual mechanism of action of this compound can be visualized through its impact on cellular signaling pathways.

Caption: Mechanism of action of the dual-targeting PROTAC.

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a synthetic, cell-permeable Proteolysis Targeting Chimera (PROTAC). This heterobifunctional molecule is designed to simultaneously bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the target protein Smad3. This induced proximity facilitates the polyubiquitination of Smad3, marking it for degradation by the proteasome.[1][2][3] Concurrently, by engaging the VHL E3 ligase, this PROTAC competitively inhibits the degradation of Hypoxia-Inducible Factor-alpha (HIF-α), leading to its stabilization and accumulation.[1][2][3] This dual activity of Smad3 degradation and HIF-α stabilization makes it a valuable tool for investigating cellular pathways related to fibrosis, cancer, and renal anemia.[1]

Mechanism of Action

As a PROTAC, this compound does not inhibit the function of its target protein, Smad3, through competitive binding at an active site. Instead, it hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][4][5] The molecule forms a ternary complex between the VHL E3 ligase and Smad3, leading to the transfer of ubiquitin molecules to Smad3.[2][4][5] This polyubiquitinated Smad3 is then recognized and degraded by the 26S proteasome.[6][7] The stabilization of HIF-α is a consequence of the VHL ligand component of the PROTAC occupying the binding site that would normally be used to recognize and target HIF-α for degradation under normoxic conditions.[8][9]

Signaling Pathway Diagram

Caption: Mechanism of this compound.

Quantitative Data Summary

| Cell Line | Organism | Target Effect | Concentration Range | Incubation Time | Reference |

| Rat Renal Fibroblasts | Rat | Smad3 Degradation & HIF-2α Upregulation | 1 - 125 nM | 48 hours | [1] |

| CWR22Rv1 | Human | Smad3 Degradation & Androgen Receptor Pathway Downregulation | 0 - 50 µM | 24 hours | [1] |

| Rv1 | Human | Smad3, AR, AR-V7 Reduction | 10, 20, 50 µM | 24 hours | [1] |

Experimental Protocols

Cell-Based Assay for Smad3 Degradation and HIF-α Stabilization

This protocol outlines a general workflow for treating cultured cells with this compound and subsequently analyzing the protein levels of Smad3 and HIF-α by Western blotting.

Materials:

-

Cell Lines: CWR22Rv1 (prostate cancer) or Rat Renal Fibroblasts.

-

Culture Media: RPMI-1640 for CWR22Rv1, DMEM for Rat Renal Fibroblasts, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution in DMSO.

-

Reagents for Western Blotting:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibodies: Anti-Smad3, Anti-HIF-1α, Anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

-

Protocol Steps:

-

Cell Seeding:

-

Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture media from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Include a vehicle control (DMSO only).

-

Remove the old media from the cells and add the media containing the different concentrations of the compound.

-

Incubate for the desired time (e.g., 24 or 48 hours).

-

-

Cell Lysis:

-

After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Smad3, anti-HIF-1α, and anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein bands (Smad3 and HIF-α) to the loading control (β-actin).

-

Plot the normalized protein levels against the compound concentration to determine the dose-dependent effect.

-

Experimental Workflow Diagram

Caption: Workflow for the cell-based assay of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 2347517-69-3 | BroadPharm [broadpharm.com]

- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ligand-dependent Degradation of Smad3 by a Ubiquitin Ligase Complex of ROC1 and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols: In Vitro Treatment of Renal Cells with (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel Proteolysis Targeting Chimera (PROTAC) designed for dual-target activity. This molecule functions by inducing the ubiquitination and subsequent proteasomal degradation of Smad3, a key signaling protein in renal fibrosis, while simultaneously promoting the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α), a critical regulator of cellular response to low oxygen, which can be protective in the context of kidney disease.[1][2][3] This dual mechanism of action presents a promising therapeutic strategy for renal fibrosis and anemia associated with kidney disease.[1][2]

These application notes provide detailed protocols for the in vitro treatment of renal cells with this compound to assess its biological activity.

Mechanism of Action

This compound is a heterobifunctional molecule. One end of the molecule binds to the target protein, Smad3, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of Smad3, marking it for degradation by the proteasome. By occupying the E3 ligase, the PROTAC also interferes with the degradation of HIF-α, leading to its accumulation and subsequent activation of downstream target genes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hypoxia inducible factor 1-alpha (HIF-1 alpha) is induced during reperfusion after renal ischemia and is critical for proximal tubule cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective stabilization of HIF-1α in renal tubular cells by 2-oxoglutarate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Measuring Smad3 Degradation Induced by (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine via Western Blot

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Smad3, a key intracellular mediator of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3][4] This compound functions as a dual-target PROTAC, not only facilitating the ubiquitination and subsequent proteasomal degradation of Smad3 but also enhancing the protein levels of Hypoxia-Inducible Factor-α (HIF-α).[1][2][3][4] Its multi-pathway activity makes it a compound of interest for research in areas such as anti-fibrosis, renal protection, and oncology, including prostate cancer.[2]

These application notes provide a detailed protocol for utilizing Western blotting to quantify the degradation of Smad3 in cultured cells following treatment with this compound.

Signaling Pathway Overview

This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the Smad3 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation effectively diminishes the cellular levels of Smad3, thereby inhibiting its downstream signaling functions.

References

Application Notes and Protocols for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel Proteolysis Targeting Chimera (PROTAC) designed for dual-target engagement. It functions by inducing the degradation of Smad3 and concurrently stabilizing Hypoxia-Inducible Factor-α (HIF-α), presenting a promising therapeutic strategy for conditions such as renal fibrosis and prostate cancer.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in in vivo mouse models, based on preclinical research.

Mechanism of Action

This compound is a heterobifunctional molecule. One end of the molecule binds to the target protein, Smad3, a key mediator in pro-fibrotic signaling pathways. The other end recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This proximity induces the ubiquitination of Smad3, marking it for degradation by the proteasome.

Simultaneously, by occupying the VHL E3 ligase, the PROTAC prevents the degradation of VHL's natural substrate, HIF-α. This leads to the stabilization and accumulation of HIF-α, which can have protective effects, such as in renal anemia.[1][2]

Signaling Pathway

In Vivo Study Protocols

The following protocols are based on preclinical studies in mouse models of renal fibrosis.

Animal Models

-

Unilateral Ureteral Obstruction (UUO) Model: A widely used model for inducing renal interstitial fibrosis.

-

5/6 Subtotal Nephrectomy (5/6Nx) Model: A model that mimics chronic kidney disease.

Compound Preparation and Administration

-

Formulation: The compound is typically dissolved in a vehicle suitable for in vivo administration, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

-

Administration Route: Intraperitoneal (i.p.) injection is a common route of administration.

-

Dosage and Frequency: Dosages in preclinical mouse models have ranged from 1 to 10 mg/kg, administered daily.

Experimental Workflow

Quantitative Data Summary

| Parameter | Details | Mouse Model(s) | Reference |

| Dosage Range | 1 - 10 mg/kg | UUO, 5/6Nx | Preclinical Studies |

| Administration Route | Intraperitoneal (i.p.) | UUO, 5/6Nx | Preclinical Studies |

| Frequency | Daily | UUO, 5/6Nx | Preclinical Studies |

| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | N/A | Standard Practice |

| Observed In Vivo Effects | - Smad3 degradation- HIF-α stabilization- Attenuation of renal fibrosis- Preservation of renal function | UUO, 5/6Nx | [1][2] |

| Toxicity | No significant toxicity observed at therapeutic doses | Male and female mice | [1] |

Detailed Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Model

-

Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using 4-0 silk suture.

-

Cut the ureter between the two ligatures.

-

Close the abdominal incision in layers.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

-

Treatment Initiation: Begin administration of this compound or vehicle on day 1 post-surgery and continue for the duration of the study (e.g., 7-14 days).

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect kidney tissues for histological and biochemical analysis.

Pharmacokinetic (PK) Studies

-

Animal Groups: Use healthy male and female mice.

-

Compound Administration: Administer a single dose of this compound via the desired route (e.g., i.p. or intravenous).

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Western Blot Analysis for Target Engagement

-

Tissue Homogenization: Homogenize kidney tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against Smad3, HIF-α, and a loading control (e.g., GAPDH or β-actin).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Concluding Remarks

This compound represents a promising therapeutic agent with a novel dual mechanism of action. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further explore its therapeutic potential. Careful consideration of animal models, dosing regimens, and analytical methods is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Preparation of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel dual-target Proteolysis Targeting Chimera (PROTAC) with significant potential in therapeutic research, particularly in oncology and fibrosis.[1][2][3] This molecule functions by inducing the ubiquitination and subsequent degradation of Smad3, a key signaling protein in the TGF-β pathway, while simultaneously promoting the stabilization of Hypoxia-Inducible Factor-α (HIF-α) protein levels.[1][2][3][4] This dual action provides a multi-pathway approach to combatting diseases such as renal fibrosis and certain cancers, including prostate cancer.[1] Proper preparation of a stable and accurate stock solution is the critical first step for reliable and reproducible in vitro and in vivo experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Parameter | Value | Source |

| Molecular Weight | 750.91 g/mol | [2][5] |

| CAS Number | 2347517-69-3 | [2][5] |

| Solubility in DMSO | ≥ 170 mg/mL (226.39 mM) | [5] |

| Alternate Solubility in DMSO | 150 mg/mL | [2] |

| Appearance | Powder | [6] |

| Purity | 98.62% | [1] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque polypropylene or glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Water bath or heat block set to 37°C, Sonicator

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture on the compound. This is especially important if the compound has been stored refrigerated or frozen.

-

Weighing the Compound: In a fume hood, carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.51 mg of this compound (Molecular Weight = 750.91 g/mol ).

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution from 7.51 mg, this would be 1 mL.

-

Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

-

-

Ensuring Complete Solubilization (if necessary):

-

Visually inspect the solution for any undissolved particles.

-

If particulates are present, gently warm the solution to 37°C for 5-10 minutes and vortex again.[5]

-

Alternatively, sonication for a brief period can aid in dissolving the compound.

-

-

Aliquoting and Storage:

-

Storage Conditions:

Preparation of Working Solutions:

To prepare a working solution for cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[6][7]

Visualizations

Diagram 1: Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing the stock solution.

Diagram 2: Signaling Pathway of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. This compound, 2347517-69-3 | BroadPharm [broadpharm.com]

- 4. This compound | Smad3/HIF-α双靶点PROTAC | MCE [medchemexpress.cn]

- 5. glpbio.com [glpbio.com]

- 6. captivatebio.com [captivatebio.com]

- 7. file.selleckchem.com [file.selleckchem.com]

Application Notes and Protocols for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Dual-Target PROTAC for Smad3 Degradation and HIF-α Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel bifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Smad3 while simultaneously stabilizing Hypoxia-Inducible Factor-alpha (HIF-α). This dual-action mechanism of action makes it a valuable research tool for investigating cellular pathways involved in fibrosis, renal disease, and cancer. As a VHL-recruiting PROTAC, it utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag the target protein, Smad3, for proteasomal degradation. Concurrently, by engaging VHL, it prevents the degradation of VHL's natural substrate, HIF-α, leading to its accumulation and subsequent downstream signaling.

These application notes provide a comprehensive overview of the compound's biological activity, along with detailed protocols for its use in cell-based assays to assist researchers in harnessing its full potential.

Biological Activity and Mechanism of Action

This compound acts as a molecular bridge, bringing together the VHL E3 ubiquitin ligase and the Smad3 protein. This proximity facilitates the ubiquitination of Smad3, marking it for degradation by the 26S proteasome. By occupying the substrate recognition site of VHL, the PROTAC also competitively inhibits the binding and subsequent degradation of HIF-α, leading to its stabilization and accumulation. This dual functionality allows for the simultaneous modulation of two key signaling pathways. The degradation of Smad3 can inhibit TGF-β signaling, which is implicated in fibrosis and cancer progression. The stabilization of HIF-α can promote the expression of genes involved in erythropoiesis and angiogenesis, offering potential therapeutic benefits in conditions like renal anemia.[1][2]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the effects of this compound on Smad3 degradation and HIF-2α stabilization in various cell lines.

Table 1: In Vitro Efficacy in Rat Renal Fibroblasts (NRK-49F)

| Parameter | Value | Experimental Conditions |

| Effective Concentration (Smad3 Degradation) | Starting at 25 nM | 48-hour treatment |

| Effective Concentration (HIF-2α Stabilization) | Starting at 25 nM | 48-hour treatment |

Table 2: In Vitro Efficacy in Human Renal Tubule Cells (HK2)

| Parameter | Value | Experimental Conditions |

| Smad3 Degradation | Dose-dependent reduction | Not specified |

Table 3: In Vitro Efficacy in Human Prostate Cancer Cells (CWR22Rv1)

| Parameter | Value | Experimental Conditions |

| Effective Concentration (Smad3, AR, AR-V7 Degradation) | 10-50 µM | 24-hour treatment |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.

Caption: Mechanism of action of the dual-target PROTAC.

Caption: General workflow for evaluating the PROTAC.

Experimental Protocols

Protocol 1: Assessment of Smad3 Degradation and HIF-α Stabilization by Western Blot

This protocol describes the use of Western blotting to determine the dose-dependent and time-course effects of this compound on the protein levels of Smad3 and HIF-α.

Materials:

-

This compound

-

Appropriate cell line (e.g., NRK-49F, HK2, CWR22Rv1)

-

Cell culture medium and supplements

-

DMSO (for stock solution)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Smad3, anti-HIF-2α, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment:

-

Dose-Response: Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 50 µM) for a fixed time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

-

Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., a concentration determined from the dose-response experiment) for various time points (e.g., 0, 4, 8, 12, 24, 48 hours).

-

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands.

-

Normalize the Smad3 and HIF-α band intensities to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

For dose-response experiments, plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

-

Protocol 2: Cell Viability Assay

This protocol is to assess the cytotoxic effects of this compound.

Materials:

-

This compound

-

Appropriate cell line

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of the PROTAC, including a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).

Troubleshooting

-

No or low degradation:

-

Confirm the expression of VHL E3 ligase in the cell line used.

-

Optimize the concentration and treatment time of the PROTAC.

-

Ensure the integrity of the compound.

-

-

High background in Western blot:

-

Optimize blocking conditions and antibody concentrations.

-

Ensure adequate washing steps.

-

-